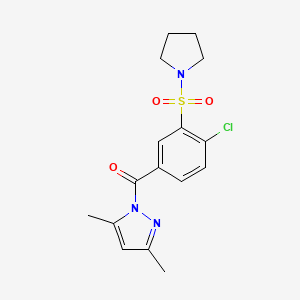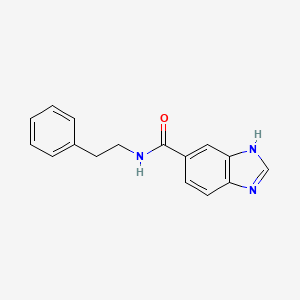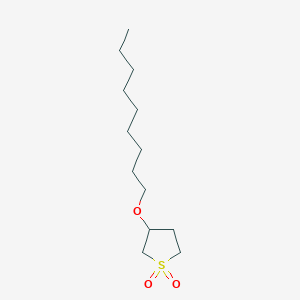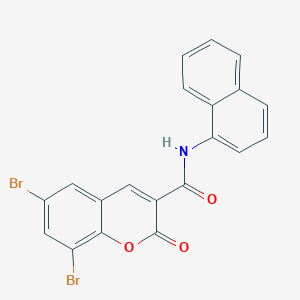
1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a bromophenyl group attached to a dihydropyridazine ring, which also contains a carboxylic acid and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: 4-bromobenzaldehyde reacts with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone.
Cyclization: The hydrazone undergoes cyclization with ethyl acetoacetate under acidic conditions to form the dihydropyridazine ring.
Oxidation: The resulting compound is then oxidized to introduce the ketone group at the 4-position.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Alcohols are the major products.
Substitution: Substituted phenyl derivatives are formed.
科学的研究の応用
1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to proteins or enzymes, while the dihydropyridazine ring can interact with nucleic acids or other biomolecules. The carboxylic acid group may enhance solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
- 1-(4-Fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
- 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid
Uniqueness
1-(4-Bromophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
特性
分子式 |
C11H7BrN2O3 |
|---|---|
分子量 |
295.09 g/mol |
IUPAC名 |
1-(4-bromophenyl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O3/c12-7-1-3-8(4-2-7)14-6-5-9(15)10(13-14)11(16)17/h1-6H,(H,16,17) |
InChIキー |
NEPBRQZHXFHVBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12126632.png)

![1H-1,2,4-Triazolo[4,3-b][1,2,4]triazole](/img/structure/B12126641.png)
![5-(3-ethoxyphenyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12126644.png)
![(2Z)-6-(4-methoxybenzyl)-2-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12126651.png)
![(2Z)-2-benzylidene-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12126658.png)



![2-amino-N-(3,4-dimethylphenyl)-1-(3-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126696.png)

![6-imino-N-(3-methylphenyl)-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12126711.png)
